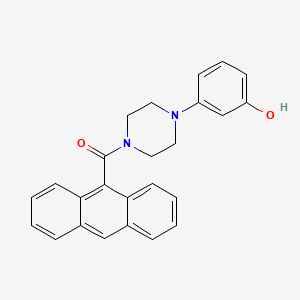
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as central nervous system agents. The unique structure of this compound, featuring both an anthracenylcarbonyl and a hydroxyphenyl group, suggests potential for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Anthracenylcarbonyl Group: This step may involve the acylation of piperazine with an anthracenylcarbonyl chloride under basic conditions.
Attachment of the Hydroxyphenyl Group: The final step could involve a nucleophilic substitution reaction where a hydroxyphenyl halide reacts with the piperazine derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of organic semiconductors.
Biology
Medicine
Therapeutics: Possible use in the development of new therapeutic agents targeting the central nervous system.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The anthracenylcarbonyl and hydroxyphenyl groups may enhance binding affinity or specificity to certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-(3-hydroxyphenyl)-
- Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-methoxyphenyl)-
Uniqueness
The presence of both an anthracenylcarbonyl and a hydroxyphenyl group in Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- makes it unique compared to other piperazine derivatives. These functional groups may confer distinct chemical reactivity and biological activity, potentially leading to novel applications in various fields.
Eigenschaften
CAS-Nummer |
647854-34-0 |
|---|---|
Molekularformel |
C25H22N2O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
anthracen-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H22N2O2/c28-21-9-5-8-20(17-21)26-12-14-27(15-13-26)25(29)24-22-10-3-1-6-18(22)16-19-7-2-4-11-23(19)24/h1-11,16-17,28H,12-15H2 |
InChI-Schlüssel |
YTIFAMUFYNIWOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
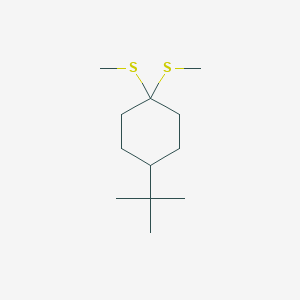
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
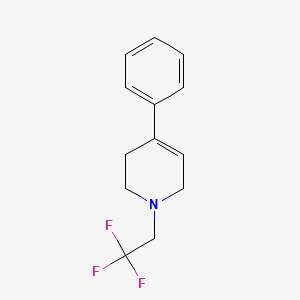
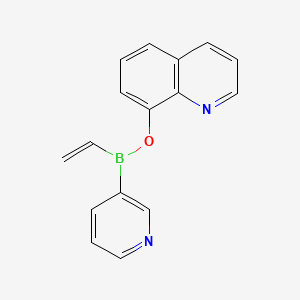
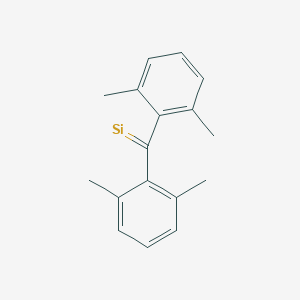
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
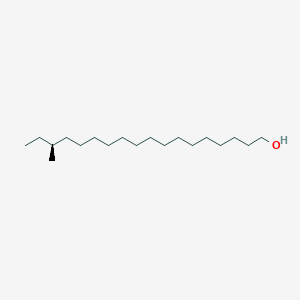
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
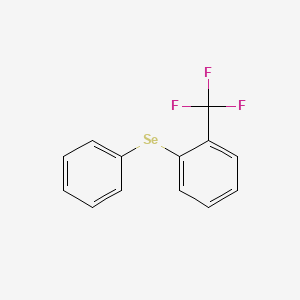
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
